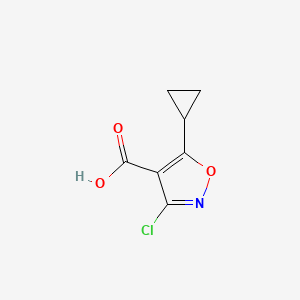
2-(Difluoromethyl)-4,5-dimethoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-4,5-dimethoxyphenol is an organic compound characterized by the presence of difluoromethyl and dimethoxy groups attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of phenolic compounds using difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) under metal-free conditions . This reaction is often carried out in the presence of a base like NaHCO3 and a solvent such as acetonitrile .
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)-4,5-dimethoxyphenol may involve large-scale difluoromethylation processes using advanced catalytic systems. Metal-based methods, such as those involving copper or palladium catalysts, can facilitate the transfer of difluoromethyl groups to phenolic substrates in a more efficient and scalable manner .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethyl)-4,5-dimethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The difluoromethyl group can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of difluoromethylated phenols.
Substitution: Formation of substituted phenols with different functional groups.
Applications De Recherche Scientifique
2-(Difluoromethyl)-4,5-dimethoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)-4,5-dimethoxyphenol involves its interaction with molecular targets through hydrogen bonding and electronic effects. The difluoromethyl group acts as a lipophilic hydrogen bond donor, enhancing the compound’s ability to interact with biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Trifluoromethyl)-4,5-dimethoxyphenol
- 2-(Monofluoromethyl)-4,5-dimethoxyphenol
- 2-(Difluoromethyl)-4,5-dimethoxybenzene
Uniqueness
2-(Difluoromethyl)-4,5-dimethoxyphenol is unique due to the presence of both difluoromethyl and dimethoxy groups, which confer distinct chemical and physical properties. Compared to its trifluoromethyl and monofluoromethyl analogs, the difluoromethyl group provides a balance between lipophilicity and hydrogen bonding ability, making it a valuable scaffold in medicinal chemistry .
Propriétés
Formule moléculaire |
C9H10F2O3 |
|---|---|
Poids moléculaire |
204.17 g/mol |
Nom IUPAC |
2-(difluoromethyl)-4,5-dimethoxyphenol |
InChI |
InChI=1S/C9H10F2O3/c1-13-7-3-5(9(10)11)6(12)4-8(7)14-2/h3-4,9,12H,1-2H3 |
Clé InChI |
KJJROAAQHXLDOA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)C(F)F)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol](/img/structure/B13201397.png)
![([2-(Bromomethyl)-3,3-dimethylbutoxy]methyl)benzene](/img/structure/B13201409.png)
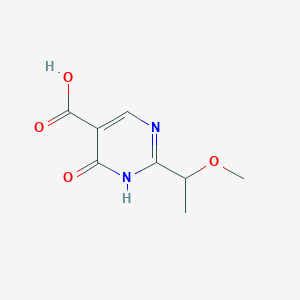
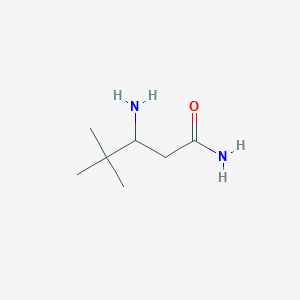
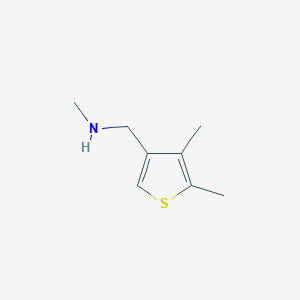
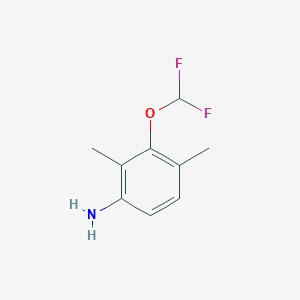
![2-Amino-N-{[benzyl(methyl)carbamoyl]methyl}acetamide](/img/structure/B13201436.png)
![1-[4-(Azepan-1-yl)phenyl]ethan-1-amine](/img/structure/B13201444.png)

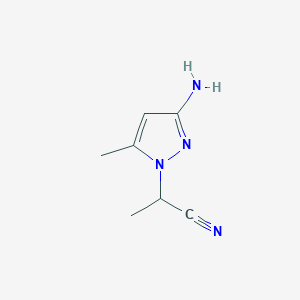
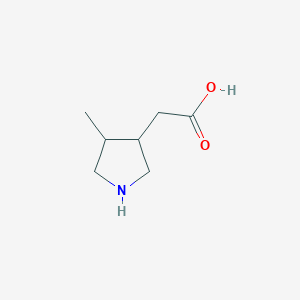

![{2-[(Pyrrolidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol](/img/structure/B13201486.png)
